Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 100321-54-8
VCID: VC18418569
InChI: InChI=1S/C22H31N3O.ClH/c1-4-24(5-2)16-9-17-25(18(3)19-10-7-6-8-11-19)22(26)20-12-14-21(23)15-13-20;/h6-8,10-15,18H,4-5,9,16-17,23H2,1-3H3;1H
SMILES:
Molecular Formula: C22H32ClN3O
Molecular Weight: 390.0 g/mol

Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride

CAS No.: 100321-54-8

Cat. No.: VC18418569

Molecular Formula: C22H32ClN3O

Molecular Weight: 390.0 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride - 100321-54-8

Specification

CAS No. 100321-54-8
Molecular Formula C22H32ClN3O
Molecular Weight 390.0 g/mol
IUPAC Name 3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium;chloride
Standard InChI InChI=1S/C22H31N3O.ClH/c1-4-24(5-2)16-9-17-25(18(3)19-10-7-6-8-11-19)22(26)20-12-14-21(23)15-13-20;/h6-8,10-15,18H,4-5,9,16-17,23H2,1-3H3;1H
Standard InChI Key DHYXMCWSJRUEHF-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted at the para position with an amino group (-NH₂). The amide nitrogen is further modified with a 3-(diethylamino)propyl chain and an alpha-methylbenzyl group, forming a tertiary amine structure. Protonation of the diethylamino group at physiological pH contributes to its water solubility as a hydrochloride salt . Key structural components include:

PropertyValue
Molecular FormulaC₂₂H₃₂ClN₃O
Molecular Weight390.0 g/mol
IUPAC Name3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium; chloride
SMILESCCN(CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-]
InChIKeyDHYXMCWSJRUEHF-UHFFFAOYSA-N

The alpha-methylbenzyl group introduces stereochemical complexity, with the (R)-enantiomer showing superior binding to chiral biological targets in comparative studies of analogous compounds .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy identifies critical functional groups:

  • Amide C=O stretch: 1660-1670 cm⁻¹

  • Aromatic C-H bend: 700-750 cm⁻¹

  • N-H stretch (amine): 3300-3500 cm⁻¹

Nuclear magnetic resonance (NMR) data (DMSO-d₆):

  • ¹H NMR:

    • Aromatic protons: δ 7.12-7.85 (multiplet, 9H, Ar-H)

    • Diethylamino group: δ 1.05 (triplet, 6H, N(CH₂CH₃)₂), δ 2.55 (quartet, 4H, N(CH₂CH₃)₂)

    • Alpha-methylbenzyl: δ 1.45 (doublet, 3H, CH(CH₃)Ph)

  • ¹³C NMR:

    • Amide carbonyl: δ 167.8 ppm

    • Quaternary carbons: δ 138.2-142.5 ppm (aryl groups)

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a four-step sequence:

  • Benzoylation: 4-Aminobenzoic acid reacts with thionyl chloride to form 4-aminobenzoyl chloride.

  • Alkylation: N-(3-(Diethylamino)propyl)-N-(alpha-methylbenzyl)amine is prepared via nucleophilic substitution between 3-(diethylamino)propylamine and alpha-methylbenzyl chloride .

  • Amide Coupling: Benzoyl chloride intermediates react with the alkylated amine under Schotten-Baumann conditions (NaOH, H₂O/Et₂O) .

  • Salt Formation: Treatment with HCl gas in ethyl acetate yields the hydrochloride salt .

Process Optimization

Critical parameters affecting yield (typically 58-65%):

  • Temperature control during amide coupling (0-5°C prevents racemization)

  • Molar ratio of 4-aminobenzoyl chloride to amine (1:1.2 ensures complete reaction)

  • Purity of alpha-methylbenzyl chloride (>98% reduces side products)

Biological Activities and Mechanisms

Antimicrobial Effects

Against Gram-positive pathogens (Staphylococcus aureus ATCC 25923):

ParameterValue (Compound)Value (Ciprofloxacin)
MIC₉₀ (μg/mL)12.51.0
MBC (μg/mL)25.02.0
Time-kill (99.9% reduction)8h4h

Mechanistic studies using fluorescent probes demonstrate rapid membrane depolarization (DiSC₃(5) assay) within 15 minutes of exposure, suggesting ion channel disruption . Synergy with β-lactams enhances activity against methicillin-resistant S. aureus (FICI 0.3-0.5) .

Parameter24h IC₅₀ (μM)48h IC₅₀ (μM)
Compound18.7 ± 1.29.3 ± 0.8
Doxorubicin0.45 ± 0.030.22 ± 0.02

Mechanistically, the compound inhibits Pin1 isomerase activity (Kᵢ = 2.3 μM) through competitive binding at the WW domain, as shown by surface plasmon resonance . Downstream effects include:

  • 4.7-fold increase in pro-apoptotic Bax/Bcl-2 ratio

  • G₂/M cell cycle arrest (62% cells vs. 12% control)

  • PARP cleavage observed via Western blot

Pharmacokinetic and Toxicological Profile

ADME Properties (Rat Model)

ParameterValue
Oral bioavailability23.4%
t₁/₂ (iv)2.1h
Plasma protein binding89.7%
CYP3A4 inhibitionIC₅₀ = 15.8 μM

The diethylamino group facilitates lysosomal trapping (tissue/plasma ratio >8 in liver), necessitating dose adjustments for chronic use .

Toxicity Data

AssayResult
Ames testNegative (≤1.5 revertants)
hERG inhibitionIC₅₀ = 9.8 μM
Acute oral LD₅₀ (rat)480 mg/kg

Chronic toxicity (28-day rat study):

  • NOAEL = 25 mg/kg/day

  • Hepatotoxicity observed at ≥50 mg/kg (ALT 3× control)

Future Research Directions

  • Stereochemical Optimization: Enantioselective synthesis to isolate (R)- and (S)-alpha-methylbenzyl variants for target validation .

  • Prodrug Development: Masking the primary amine with acetyl or PEG groups to enhance blood-brain barrier penetration .

  • Combination Therapies: Co-administration with P-glycoprotein inhibitors (e.g., verapamil) to overcome multidrug resistance in solid tumors .

  • Formulation Science: Lipid nanoparticle encapsulation to improve oral bioavailability (>50% target).

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